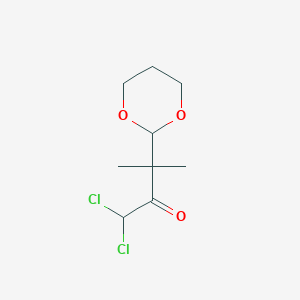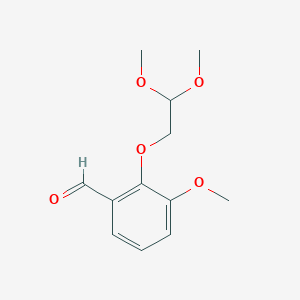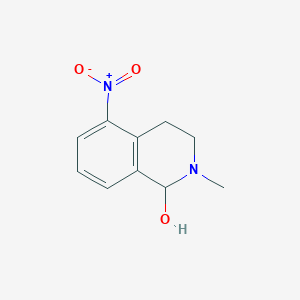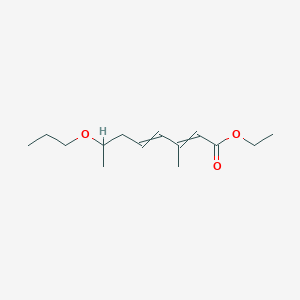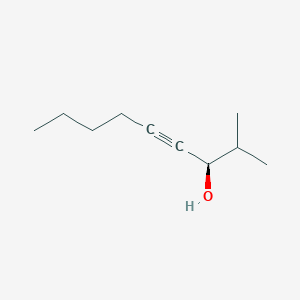
4-Ethyl-2-(2-fluorophenyl)-1,2,4-thiadiazolidine-3,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-2-(2-fluorophenyl)-1,2,4-thiadiazolidine-3,5-dione is a heterocyclic compound that contains sulfur, nitrogen, and fluorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-(2-fluorophenyl)-1,2,4-thiadiazolidine-3,5-dione typically involves the reaction of 2-fluoroaniline with ethyl isothiocyanate under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the thiadiazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-Ethyl-2-(2-fluorophenyl)-1,2,4-thiadiazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the thiadiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Ethyl-2-(2-fluorophenyl)-1,2,4-thiadiazolidine-3,5-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: It is explored for use in the development of novel materials with unique electronic and optical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and heterocyclic systems.
作用機序
The mechanism of action of 4-Ethyl-2-(2-fluorophenyl)-1,2,4-thiadiazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit enzymes or receptors involved in inflammatory or cancer pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its targets.
類似化合物との比較
Similar Compounds
- 4-Ethyl-2-fluorophenyl)methanamine
- 2-(4-Ethyl-2-fluorophenyl)ethan-1-amine
- (3-Ethyl-4-fluorophenyl)methanamine
Uniqueness
4-Ethyl-2-(2-fluorophenyl)-1,2,4-thiadiazolidine-3,5-dione is unique due to its thiadiazolidine ring structure, which imparts distinct chemical and biological properties
特性
CAS番号 |
89570-37-6 |
|---|---|
分子式 |
C10H9FN2O2S |
分子量 |
240.26 g/mol |
IUPAC名 |
4-ethyl-2-(2-fluorophenyl)-1,2,4-thiadiazolidine-3,5-dione |
InChI |
InChI=1S/C10H9FN2O2S/c1-2-12-9(14)13(16-10(12)15)8-6-4-3-5-7(8)11/h3-6H,2H2,1H3 |
InChIキー |
RAPLGDJEJUSUEG-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=O)N(SC1=O)C2=CC=CC=C2F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]thiourea](/img/structure/B14390638.png)
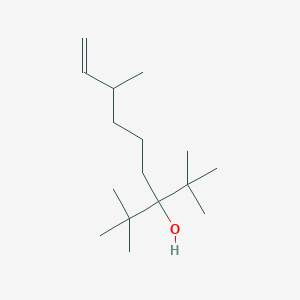
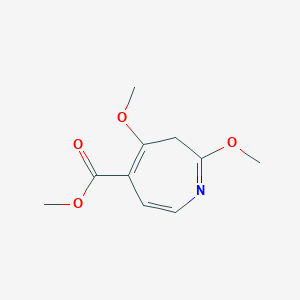
![4-[(5,9,13-Trimethyltetradecyl)oxy]phenol](/img/structure/B14390665.png)
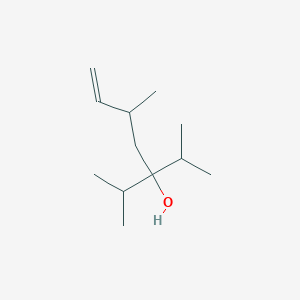
![S-Methyl-N-{2-[(methylsulfanyl)methyl]-3-phenylpropanoyl}-L-cysteine](/img/structure/B14390684.png)
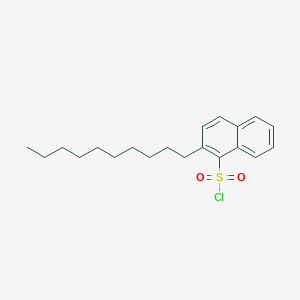
![2,3-Diphenylthieno[3,4-b]pyrazine](/img/structure/B14390687.png)
